molecular formula C23H24N4O4S B11576162 1-[6-(4-ethoxy-3-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[6-(4-ethoxy-3-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B11576162
M. Wt: 452.5 g/mol
InChI Key: VATYUEDCAVQGAT-UHFFFAOYSA-N
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Description

1-[6-(4-Ethoxy-3-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-[6-(4-ethoxy-3-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone involves several stepsThe reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazino[5,6-d][3,1]benzoxazepine core can be reduced under specific conditions.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[6-(4-Ethoxy-3-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and the triazino[5,6-d][3,1]benzoxazepine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 1-[6-(4-ethoxy-3-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone include:

  • 6-(3-Bromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 6-(3-Ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

These compounds share similar structural features but differ in the substituents attached to the core structure. The unique combination of functional groups in 1-[6-(4-ethoxy-3-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

1-[6-(4-ethoxy-3-methoxyphenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C23H24N4O4S/c1-5-30-18-12-11-15(13-19(18)29-4)22-27(14(3)28)17-10-8-7-9-16(17)20-21(31-22)24-23(26-25-20)32-6-2/h7-13,22H,5-6H2,1-4H3

InChI Key

VATYUEDCAVQGAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C)OC

Origin of Product

United States

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